molecular formula C21H24N6O4 B2418104 5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 899214-66-5

5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418104
CAS No.: 899214-66-5
M. Wt: 424.461
InChI Key: UGEMAABJPNMOED-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Scientific Research Applications

Triazole-based Scaffolds for Peptidomimetics

The triazole core, similar to that in the specified compound, is recognized for its potential in creating peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol to synthesize protected versions of triazole amino acids, crucial for triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting the triazole scaffold's adaptability for various biochemical applications (Ferrini et al., 2015).

Intramolecular Cyclization and Functionalization

The compound's structural moiety facilitates intramolecular cyclization, leading to the synthesis of novel derivatives with potential biological activities. Kemskiy et al. (2018) demonstrated the transformation of similar triazole carboxamides to hydroxy and sulfanyl-substituted triazolo diazepines, underlining the versatility of the triazole ring in chemical synthesis and the potential for creating novel compounds with diverse biological functions (Kemskiy et al., 2018).

Applications in Anticancer Agent Design

The structural features of triazole derivatives, akin to the compound , are instrumental in designing anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines, suggesting the potential of triazole-based compounds in oncology research (Kumar et al., 2009).

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEMAABJPNMOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.